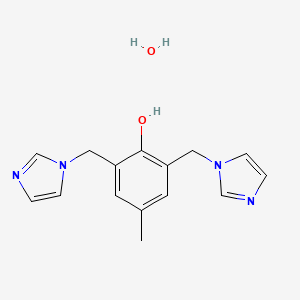
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is a chemical compound that features a phenol group substituted with two imidazolylmethyl groups at the 2 and 6 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate typically involves the reaction of 2,6-diformyl-4-methylphenol with imidazole in the presence of a suitable base. The reaction proceeds through the formation of imidazolylmethyl intermediates, which then react with the phenol to form the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole rings can be replaced or modified.
Coordination: The imidazole groups can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and various metal salts for coordination reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation reactions and various metal complexes from coordination reactions. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of materials with specific electronic, magnetic, or catalytic properties.
Mechanism of Action
The mechanism by which 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(imidazol-1-ylmethyl)-4-chlorophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2,6-Bis(imidazol-1-ylmethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at the 4 position can affect the electronic properties of the compound, making it distinct from its analogs .
Properties
CAS No. |
903521-06-2 |
|---|---|
Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2,6-bis(imidazol-1-ylmethyl)-4-methylphenol;hydrate |
InChI |
InChI=1S/C15H16N4O.H2O/c1-12-6-13(8-18-4-2-16-10-18)15(20)14(7-12)9-19-5-3-17-11-19;/h2-7,10-11,20H,8-9H2,1H3;1H2 |
InChI Key |
NZSHKBKJSMSGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















